3-(aminomethyl)-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYVKGUNRCIJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120182-89-0 | |
| Record name | 3-(aminomethyl)-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Balancing Lipophilicity and Solubility:modifications Should Be Made with Careful Consideration of the Overall Physicochemical Properties of the Molecule. a Balance Between Lipophilicity for Cell Permeability and Aqueous Solubility is Crucial for Good Pharmacokinetic Properties.
Integration of Computational Methods in SAR Exploration
Computational methods are indispensable in modern SAR exploration, providing valuable insights that can significantly accelerate the drug discovery process.
Molecular Docking: Molecular docking simulations can be used to predict the binding modes of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives within the active site of a target protein. researchgate.net This allows for the visualization of key interactions and helps in prioritizing which analogues to synthesize.
3D-QSAR: As mentioned earlier, 3D-QSAR methods like CoMFA and CoMSIA can generate predictive models that are useful for estimating the biological activity of newly designed compounds before their synthesis. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding mode and the role of conformational changes in the binding process.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. mdpi.com This early assessment of drug-like properties helps in identifying and eliminating compounds that are likely to fail in later stages of development.
The integration of these computational approaches is summarized in the table below:
| Computational Method | Application in SAR | Benefit |
| Molecular Docking | Predicting binding poses and affinities. researchgate.net | Prioritization of synthetic targets. |
| 3D-QSAR | Building predictive models of biological activity. researchgate.net | Guiding the design of more potent compounds. |
| Molecular Dynamics | Assessing the stability of ligand-protein complexes. | Understanding the dynamic nature of binding. |
| ADMET Prediction | In silico evaluation of pharmacokinetic properties and toxicity. mdpi.com | Early identification of compounds with poor drug-like properties. |
By combining these computational techniques with experimental synthesis and biological testing, a comprehensive and efficient exploration of the SAR of this compound derivatives can be achieved, leading to the identification of optimized analogues with improved therapeutic potential.
Computational Chemistry and Theoretical Investigations of 3 Aminomethyl N Methylpyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of 3-(aminomethyl)-N-methylpyridin-2-amine. nih.govresearchgate.net By solving the Schrödinger equation for the molecule, these methods can determine its optimized geometry, electron distribution, and thermodynamic properties. niscpr.res.in
The choice of the functional and basis set is crucial for obtaining accurate results. For similar pyridine (B92270) derivatives, the B3LYP functional combined with basis sets like 6-311G(d,p) or cc-pVTZ has been shown to provide a good balance between accuracy and computational cost. nih.gov These calculations can yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Illustrative Quantum Chemical Data for a Pyridine Derivative
| Parameter | Calculated Value |
|---|---|
| Method | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in the aminomethyl and N-methyl groups of this compound suggests that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the flexible side chains. By calculating the energy of the molecule at each rotational step, an energy landscape can be constructed. The minima on this landscape correspond to the stable conformers, while the maxima represent the transition states between them.
For related pyridine compounds, studies have shown that the orientation of substituents relative to the pyridine ring can significantly influence the molecule's properties. rsc.org For instance, the relative orientation of the lone pairs of the pyridine nitrogen and the exocyclic amino groups can affect the molecule's hydrogen bonding capabilities and its interaction with biological targets. rsc.org
Table 2: Example of Conformational Analysis Results
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-Cα-Nα) |
|---|---|---|
| 1 | 0.00 | 60° |
| 2 | 1.25 | 180° |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Given the prevalence of pyridine-based structures in pharmaceuticals, understanding the potential interactions of this compound with biological macromolecules is of great interest. researchgate.netmdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein or a nucleic acid. niscpr.res.innih.gov
The docking process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. niscpr.res.in This can help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. niscpr.res.in
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and the stability of the interactions. This can reveal important information about the flexibility of the binding site and the residence time of the ligand.
Table 3: Sample Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -8.5 | LYS72, GLU91, ASP184 |
| Protease B | -7.2 | HIS41, CYS145 |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to assign the observed vibrational modes to specific atomic motions. nih.gov
Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using time-dependent DFT (TD-DFT) calculations. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
Furthermore, computational methods can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. This can provide valuable insights into the reactivity of the molecule and help in designing synthetic routes to new derivatives.
Table 4: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |
|---|---|---|
| IR | 3450 cm⁻¹ | N-H stretch (amine) |
| IR | 1600 cm⁻¹ | C=N stretch (pyridine) |
In Silico Modeling for Structural Insights and Mechanistic Hypothesis Generation
In silico modeling encompasses a broad range of computational techniques that can be used to generate hypotheses about the structure, function, and mechanism of action of molecules. For this compound, these methods can be used to explore its potential biological activities and to design new compounds with improved properties.
For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups that are required for a molecule to bind to a specific biological target. This information can then be used to search virtual libraries of compounds for new potential drug candidates.
Computational studies can also be used to investigate the metabolic fate of this compound by predicting its potential sites of metabolism by enzymes such as cytochrome P450s. This can help in identifying potential metabolites and in understanding the pharmacokinetic properties of the compound.
Structure Activity Relationship Sar Studies of 3 Aminomethyl N Methylpyridin 2 Amine Derivatives
Methodologies for Systematic SAR Derivation and Analysis
The systematic derivation and analysis of SAR for derivatives of 3-(aminomethyl)-N-methylpyridin-2-amine would involve a multi-faceted approach, integrating both traditional and modern techniques to elucidate the relationship between chemical structure and biological function.
Combinatorial Chemistry and High-Throughput Screening (HTS): A primary methodology involves the synthesis of a diverse library of analogues through combinatorial chemistry. This approach allows for the rapid generation of a multitude of derivatives by systematically varying substituents at different positions of the this compound scaffold. The resulting library of compounds can then be subjected to high-throughput screening (HTS) to assess their biological activity against a specific target.
Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is obtained, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of the derivatives with their biological potency. nih.govnih.gov 2D-QSAR models can be developed using molecular and quantum chemical descriptors to establish a mathematical relationship between the structural features and the observed activity. nih.gov Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be utilized to create three-dimensional models that relate the steric and electrostatic fields of the molecules to their biological activity. researchgate.net
Pharmacophore Modeling: This technique is instrumental in identifying the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. dovepress.comnih.gov By comparing the structures of active analogues, a pharmacophore model can be generated, highlighting key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.com This model then serves as a template for the design of new, potentially more potent, derivatives.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. nih.govnih.gov This methodology involves docking the designed analogues into the active site of the target protein to predict their binding affinity and orientation. This allows for the rational design of modifications that are expected to enhance binding and, consequently, biological activity.
An illustrative workflow for systematic SAR derivation is presented in the table below:
| Step | Methodology | Description |
| 1 | Library Synthesis | Generation of a diverse set of analogues of this compound. |
| 2 | Biological Screening | High-throughput screening of the compound library to identify active molecules. |
| 3 | QSAR Analysis | Development of mathematical models correlating physicochemical properties with biological activity. nih.govnih.gov |
| 4 | Pharmacophore Modeling | Identification of the key 3D structural features required for activity. dovepress.comnih.gov |
| 5 | Structure-Based Design | Utilization of the target's 3D structure to rationally design more potent analogues. nih.govnih.gov |
Identification of Key Structural Features Contributing to Biological Potency
Based on the analysis of the core structure of this compound and SAR studies of related 2-aminopyridine (B139424) derivatives, several key structural features can be identified as likely contributors to its biological potency.
The 2-Aminopyridine Core: The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial interactions with biological targets. rsc.org The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the 2-amino group can function as a hydrogen bond donor. The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic residues in a protein's active site.
The 3-(Aminomethyl) Group: The aminomethyl substituent at the 3-position introduces a basic nitrogen atom and a flexible linker. This group can participate in ionic interactions or hydrogen bonding with the target. The flexibility of the methylene (B1212753) linker allows the terminal amino group to adopt an optimal orientation for binding.
The N-methyl Group: The methyl group on the 2-amino nitrogen can influence the compound's properties in several ways. It can affect the basicity of the amino group, modulate lipophilicity, and provide steric bulk that might influence binding selectivity.
A hypothetical pharmacophore model for this compound derivatives is outlined below:
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on the target. |
| Hydrogen Bond Donor | 2-(N-methylamino) group | Interaction with acceptor groups on the target. |
| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic amino acid residues. |
| Cationic Center/H-Bond Donor | 3-(Aminomethyl) group | Ionic or hydrogen bonding interactions. |
| Hydrophobic Region | N-methyl group | Van der Waals interactions. |
Impact of Substituent Modifications on Functional Modulation
Modifications to the substituents on the this compound scaffold are expected to have a significant impact on its biological activity, selectivity, and pharmacokinetic properties.
Modifications of the 3-(Aminomethyl) Group:
Alkylation of the Amino Group: Introducing alkyl groups to the terminal amine could alter its basicity and steric profile. Small alkyl groups might enhance hydrophobic interactions, while larger, bulky groups could lead to a decrease in activity due to steric hindrance.
Acylation of the Amino Group: Converting the primary amine to an amide would remove its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the amide N-H). This could drastically alter the binding mode and activity.
Extension or Constraining the Linker: Changing the length of the methylene linker or incorporating it into a cyclic system would alter the flexibility and the positioning of the terminal amino group, which could be critical for optimal interaction with the target.
Modifications of the N-methyl Group:
Varying the Alkyl Group: Replacing the methyl group with larger alkyl or aryl groups would increase steric bulk and lipophilicity. This could enhance binding through increased van der Waals interactions or, conversely, lead to steric clashes.
Removal of the Methyl Group: A secondary amine at the 2-position would have two hydrogen bond donors, potentially leading to different or stronger interactions with the target compared to the N-methylated analogue.
Substitution on the Pyridine Ring:
Introduction of Electron-Withdrawing or -Donating Groups: Adding substituents to the 4, 5, or 6 positions of the pyridine ring would modulate the electron density of the ring system. nih.gov This can influence the pKa of the pyridine nitrogen and the 2-amino group, affecting their ability to form hydrogen bonds. For instance, electron-withdrawing groups could enhance the hydrogen bond donating capacity of the amino group. nih.gov
An illustrative table of potential modifications and their expected impact is provided below:
| Modification Site | Substituent | Expected Impact on Activity |
| 3-Aminomethyl Group | N-acetylation | Likely decrease or change in activity profile due to loss of basicity. |
| 3-Aminomethyl Group | N,N-dimethylation | Potential for altered selectivity and potency. |
| 2-Amino Group | Removal of N-methyl | May increase hydrogen bonding potential. |
| Pyridine Ring (Position 5) | Introduction of a halogen | Could enhance binding through halogen bonding and increased lipophilicity. |
Rational Design Principles for Optimized Analogues Based on SAR Insights
Based on the insights gained from SAR studies of analogous compounds, several rational design principles can be formulated to guide the optimization of this compound derivatives for enhanced potency and selectivity.
In Vitro Mechanistic Investigations of 3 Aminomethyl N Methylpyridin 2 Amine and Its Analogues
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Aminopyridine derivatives have been widely studied as inhibitors of various enzymes in cell-free systems. These studies are crucial for understanding the direct molecular interactions that underpin their pharmacological effects. Analogues of 3-(aminomethyl)-N-methylpyridin-2-amine have demonstrated inhibitory activity against several key enzymes.
Notably, 2-aminopyridine (B139424) derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell signaling pathways that regulate cell growth and proliferation. researchgate.netnih.gov One such derivative, compound 16m-(R), exhibited high inhibitory activity against JAK2 with a half-maximal inhibitory concentration (IC50) of 3 nM and demonstrated significant selectivity over other JAK family members. nih.gov Another 2-aminopyridine derivative, 21b, also showed potent JAK2 inhibition with an IC50 of 9 nM. researchgate.net
Furthermore, certain aminopyridine analogues have been investigated for their effects on nitric oxide synthases (NOS). For instance, N-[3-(aminomethyl) benzyl] acetamidine, a related compound, is known to be an effective competitive inhibitor of endothelial and inducible NOS (eNOS and iNOS). researchgate.net
The inhibitory potential of aminopyridine derivatives extends to other enzyme classes as well. For example, some sulfonamide derivatives incorporating a pyridine (B92270) moiety have been shown to inhibit carbonic anhydrases. One study found that certain 4-substituted pyridine-3-sulfonamides inhibited human carbonic anhydrase isoforms hCA I, II, IX, and XII with inhibition constants (Ki) in the nanomolar to micromolar range. mdpi.commdpi.com Additionally, some aminopyridine-based compounds have been evaluated as xanthine (B1682287) oxidase inhibitors, an enzyme involved in purine (B94841) metabolism. ntu.edu.twnih.gov For example, 6-aminopurine, a structural analogue, showed an IC50 value of 10.89 ± 0.13 μM against xanthine oxidase. ntu.edu.tw
| Compound/Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| 2-Aminopyridine derivative (16m-(R)) | Janus Kinase 2 (JAK2) | 3 nM nih.gov |
| 2-Aminopyridine derivative (21b) | Janus Kinase 2 (JAK2) | 9 nM researchgate.net |
| 4-Aminopyridine (B3432731) | Cytochrome P450 2E1 (CYP2E1) | ~125 µM nih.gov |
| 6-Aminopurine | Xanthine Oxidase | 10.89 ± 0.13 μM ntu.edu.tw |
| 2-chloro-6(methylamino)purine | Xanthine Oxidase | 10.19 ± 0.10 μM ntu.edu.tw |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase I (hCA I) | 58.8 - 8010 nM (Ki values) mdpi.com |
Cellular Pathway Modulation and Signaling Transduction Assays
4-AP is a known blocker of voltage-gated potassium (K+) channels. nih.govsemanticscholar.orgnih.govrupress.org In vitro patch-clamp recordings have shown that 4-AP can block the delayed rectifier type of K+ channels in lymphocytes. nih.govnih.govrupress.org The mechanism of action involves the drug entering the intracellular mouth of the channel. semanticscholar.org The blocking action is state-dependent, with the drug having a higher affinity for the open state of the channel and becoming trapped when the channel closes. nih.govsemanticscholar.orgnih.gov This blockade of K+ channels leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions and increases neurotransmitter release at nerve terminals.
The modulation of JAK2 by 2-aminopyridine derivatives, as mentioned in the previous section, directly impacts the JAK-STAT signaling pathway. Inhibition of JAK2 phosphorylation prevents the subsequent phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are crucial for the transcription of genes involved in cell proliferation and immune responses. researchgate.net
Biotransformation and Metabolic Profiling in In Vitro Hepatic and Cellular Models
In vitro studies using hepatic and cellular models are essential for understanding the metabolic fate of a compound. Research on analogues of this compound provides a predictive framework for its biotransformation.
Studies on the in vitro metabolism of 2-amino-3-methylpyridine (B33374) using rat and rabbit hepatic preparations have identified several metabolites. nih.gov The primary metabolic pathways include N-oxidation to form 2-amino-3-methylpyridine-N-oxide, and C-oxidation to yield 2-amino-3-hydroxymethylpyridine and 2-amino-5-hydroxy-3-methylpyridine. nih.gov No evidence was found for the formation of hydroxylamine, nitroso, or nitro derivatives. nih.gov Species differences in the metabolic profile have been observed, with dog liver microsomes showing the highest activity for N-oxide and hydroxymethyl metabolite formation, while rabbit microsomes were most active in producing the 5-hydroxy metabolite. nih.gov
The metabolism of 4-aminopyridine (dalfampridine) has been investigated in human liver microsomes. nih.govnih.gov These studies revealed that the metabolism of 4-AP is limited. nih.govnih.gov The two major metabolites identified were 3-hydroxy-4-aminopyridine and its subsequent sulfate (B86663) conjugate. nih.govnih.gov The initial hydroxylation step is primarily catalyzed by the cytochrome P450 enzyme CYP2E1. nih.gov In vitro inhibition studies showed that 4-AP has a very weak inhibitory effect on CYP enzymes, with an estimated IC50 of 125 μM for CYP2E1 and no significant inhibition of other major CYP isoforms. nih.govtandfonline.comresearchgate.net Furthermore, 4-AP showed little to no induction of CYP enzyme expression in cultured human hepatocytes. tandfonline.com
| Analogue | In Vitro System | Identified Metabolites |
|---|---|---|
| 2-Amino-3-methylpyridine | Rat and Rabbit Hepatic Preparations | 2-Amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, 2-amino-5-hydroxy-3-methylpyridine nih.gov |
| 4-Aminopyridine (Dalfampridine) | Human Liver Microsomes | 3-Hydroxy-4-aminopyridine, 3-Hydroxy-4-aminopyridine sulfate nih.govnih.gov |
Ligand-Target Binding Kinetics and Affinity Determinations
The therapeutic efficacy of a compound is often directly related to its binding affinity and kinetics with its biological target. While specific binding data for this compound is not available, studies on its analogues provide valuable information.
2-aminopyridine derivatives have been designed as inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.govnih.gov These compounds are thought to bind to the active site of the enzyme, competing with the natural substrate, L-arginine. The binding of these inhibitors can be influenced by substitutions on the pyridine ring. For example, in a series of 2-aminopyridine inhibitors of inducible NOS (iNOS), N-substitution with a 4-piperidine carbamate (B1207046) or amide resulted in potent and selective inhibition. nih.govebi.ac.uk X-ray crystallography revealed that this selectivity is achieved through a "flipping" of the pyridine ring within the active site, allowing the piperidine (B6355638) moiety to interact with different residues compared to the non-selective parent compound. nih.gov While specific Ki or Kd values are not always reported in the provided literature, the potent IC50 values in the low nanomolar range for some analogues suggest high binding affinity. nih.gov
Cellular Permeability and Transport Mechanism Studies Using In Vitro Models
The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and therapeutic utility. In vitro models such as Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict intestinal absorption and blood-brain barrier (BBB) penetration.
Studies on 2-aminopyridine-based nNOS inhibitors have utilized these assays to assess their permeability. nih.govescholarship.org A promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, displayed excellent permeability in a PAMPA-BBB assay with a Pe value of 17.3 x 10⁻⁶ cm/s. escholarship.org Another analogue with a difluorobenzene ring and an azetidine (B1206935) tail showed a high permeability (Papp) of 17.0 x 10⁻⁶ cm/s in a Caco-2 assay and a low efflux ratio of 0.8, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein. nih.gov Generally, compounds with a PAMPA permeability coefficient (Pe) higher than 4.0 x 10⁻⁶ cm/s are considered to have good potential for BBB penetration. iomcworld.org The permeability of these compounds can be significantly influenced by their lipophilicity; for instance, the incorporation of fluorine atoms has been shown to increase permeability. nih.govescholarship.org
The Caco-2 cell model is a well-established in vitro tool that mimics the human intestinal epithelium, expressing various transporter and efflux proteins. worktribe.comnih.govresearchgate.netresearchgate.netnih.gov The apparent permeability coefficient (Papp) derived from these assays is a key parameter for predicting oral absorption.
| Analogue | Assay | Permeability Coefficient |
|---|---|---|
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | PAMPA-BBB | Pe = 17.3 x 10⁻⁶ cm/s escholarship.org |
| Analogue with difluorobenzene ring and azetidine tail | Caco-2 | Papp = 17.0 x 10⁻⁶ cm/s nih.gov |
| Primary amine 2-aminopyridine analogue (20) | PAMPA-BBB | Pe = 12.6 x 10⁻⁶ cm/s nih.gov |
| 2-aminopyridine analogue (10) | PAMPA-BBB | Pe = 26.8 x 10⁻⁶ cm/s nih.gov |
Emerging Academic Applications of 3 Aminomethyl N Methylpyridin 2 Amine in Research
Role in Antimicrobial Research (In vitro evaluation of activity)
The aminopyridine scaffold is a key component in a variety of compounds that have been investigated for their antimicrobial properties. While specific data for 3-(aminomethyl)-N-methylpyridin-2-amine is not published, studies on related derivatives highlight the potential of this chemical class.
For instance, a series of novel 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial potency. mdpi.com One of the most promising compounds from this series demonstrated significant activity, particularly against Gram-positive bacteria. mdpi.com The in vitro activity was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Interactive Data Table: In Vitro Antibacterial Activity of a 2-Amino-3-cyanopyridine Derivative
| Microorganism | Strain | MIC (µg·mL−1) |
| Staphylococcus aureus | ATCC 25923 | 0.039 ± 0.000 |
| Bacillus subtilis | ATCC 6633 | 0.039 ± 0.000 |
| Listeria monocytogenes | ATCC 15313 | 0.078 ± 0.000 |
These findings underscore the potential of the aminopyridine core structure in the development of new antibacterial agents. mdpi.com Further research into other aminopyridine derivatives, including this compound, could yield compounds with significant antimicrobial activity.
Contributions to Anticancer Research (In vitro evaluation of activity)
The search for novel anticancer agents has led researchers to explore a wide range of synthetic compounds, including derivatives of aminomethyl pyridine (B92270). In one study, a series of amide derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these compounds.
Several of these derivatives showed promising activity, with IC50 values in the micromolar and even nanomolar range against lung and leukemia cancer cell lines. researchgate.net
Interactive Data Table: In Vitro Anticancer Activity of 3-Aminomethyl Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2a | A549 (Lung) | 0.2129 |
| 2b | A549 (Lung) | 1.186 |
| 2c | MOLT3 (Leukemia) | 0.51 |
| 2d | MOLT3 (Leukemia) | 0.14 |
| 5a | MOLT3 (Leukemia) | 0.73 |
These results indicate that the aminomethyl pyridine scaffold can be a valuable starting point for the design of new cytotoxic agents. researchgate.net The variations in activity between the different derivatives also highlight the importance of the substituents on the core structure.
Potential in Other Therapeutic Area Research (In vitro evaluation of activity for derivatives)
Beyond antimicrobial and anticancer research, derivatives of aminopyridines are being explored for a range of other therapeutic applications. These investigations often focus on the unique chemical properties conferred by the pyridine ring and its substituents.
Antitubercular Activity: In the fight against tuberculosis, researchers have designed and synthesized pyridine-2-methylamine derivatives as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. nih.gov A structure-guided design approach was used to create compounds that could effectively bind to the active site of the MmpL3 protein. The in vitro antitubercular activity of these compounds was evaluated against the Mtb H37Rv strain. nih.gov
Cytoprotective Activity: In a different line of research, derivatives of 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their cytoprotective activity. researchgate.net Cytoprotective agents are substances that protect cells from harm. In this study, the researchers assessed the ability of these compounds to enhance cell survival in vitro using the MTT test, which measures cellular metabolic activity. Some of the synthesized derivatives demonstrated a pronounced cytoprotective effect, suggesting their potential for therapeutic applications where cellular protection is beneficial. researchgate.net
Future Research Directions and Methodological Challenges for 3 Aminomethyl N Methylpyridin 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine and its derivatives is geared towards greener, more efficient, and versatile methodologies that overcome the limitations of classical approaches. Traditional methods for creating functionalized pyridines often require harsh conditions, pre-functionalized precursors, and generate significant waste. bohrium.comresearchgate.net The focus is now shifting towards sustainable and atom-economical processes.
A primary challenge lies in achieving regioselectivity, particularly in the functionalization of the pyridine (B92270) ring which is inherently electron-deficient. researchgate.netbeilstein-journals.org Future research will likely focus on advanced transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of substituents onto the pyridine core, minimizing the need for multi-step syntheses. beilstein-journals.orgthieme-connect.comnih.gov Another promising avenue is the expansion of multicomponent reactions (MCRs), which can construct complex molecules like substituted 2-aminopyridines in a single, efficient step from readily available starting materials. mdpi.comnih.govresearchgate.net
Biocatalysis represents a frontier in sustainable synthesis, utilizing enzymes to perform chemical transformations under mild, aqueous conditions with high stereoselectivity. nih.govmdpi.com The development of whole-cell biocatalytic systems, for instance, has been successful in producing related compounds like 3-(aminomethyl) pyridine and offers a template for the environmentally benign production of this compound. researchgate.netnih.gov The primary challenges in this area are enzyme discovery, engineering for substrate specificity, and scaling up production to industrial levels. mdpi.com
| Methodology | Description | Advantages | Challenges for this compound |
|---|---|---|---|
| Classical Condensation | Building the pyridine ring from acyclic precursors. | Well-established and versatile. | Often requires harsh conditions, multiple steps, and can produce significant waste. bohrium.comresearchgate.net |
| C-H Functionalization | Directly adding functional groups to the pyridine C-H bonds using transition metal catalysts. | High atom economy, reduces synthetic steps. thieme-connect.com | Achieving precise regioselectivity (C3 vs. C4 vs. C5), catalyst cost, and removal of metal contaminants. beilstein-journals.orgnih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form the final product. | High efficiency, simplicity, reduced waste, rapid library generation. mdpi.comnih.gov | Identifying suitable reaction conditions and starting materials for the specific substitution pattern. |
| Biocatalysis | Using enzymes or whole-cell systems to perform chemical transformations. | Environmentally friendly ("green"), mild conditions, high stereoselectivity. nih.govmdpi.com | Enzyme stability, substrate specificity, and scalability of the bioprocess. nih.gov |
Advancements in High-Throughput Analytical and Structural Characterization
As novel synthetic methods enable the creation of large libraries of derivatives based on the this compound scaffold, the need for rapid and definitive characterization becomes paramount. ku.edunih.gov Future methodologies must move beyond traditional, time-consuming analytical techniques to embrace high-throughput approaches.
The structural elucidation of small molecules relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Future advancements will involve the integration of these techniques with automated platforms and sophisticated computational tools. nih.govshu.edu For instance, computer-assisted structure elucidation (CASE) systems can help interpret complex spectral data to propose and verify structures with greater speed and accuracy. nih.gov A significant challenge remains in the crystallization of small, flexible molecules like aminopyridines, which is often a bottleneck for definitive structure determination by X-ray diffraction. researchgate.net
High-throughput screening (HTS) campaigns require analytical methods that can confirm the identity and purity of thousands of compounds quickly. thermofisher.com The development of rapid liquid chromatography-mass spectrometry (LC-MS) methods and their integration into automated workflows is a key area of research. These advancements will be crucial for quality control in large chemical libraries and for analyzing the results of biological screens. ku.edu
Refinement of Computational Models for Enhanced Predictive Power
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, establishing mathematical relationships between chemical structures and biological activities. nih.govnih.govresearchgate.net Future QSAR models for aminopyridine derivatives will benefit from the application of machine learning (ML) and deep learning algorithms, which can uncover complex, non-linear patterns in large datasets. iscientific.orgacs.orgnih.gov The primary challenge is the need for large, high-quality training datasets. The predictive accuracy of any model is fundamentally limited by the quality and quantity of the experimental data used to build it. nih.gov
| Model Type | Principle | Future Refinements & Directions | Key Challenge |
|---|---|---|---|
| QSAR | Correlates structural/chemical descriptors with biological activity. nih.gov | Integration of machine learning and AI for non-linear relationships; expansion of descriptor space. iscientific.orgnih.gov | Requirement for large, high-quality, and consistent training data. |
| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. dovepress.com | Dynamic pharmacophore models that account for protein flexibility. | Can be overly simplistic and may miss novel binding modes. |
| Molecular Docking | Predicts the preferred orientation of a molecule within a target's binding site. | Improved scoring functions for more accurate binding affinity prediction; better handling of protein flexibility and solvent effects. rsc.org | Scoring functions often fail to accurately rank different chemical scaffolds. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Longer simulation times on specialized hardware (GPUs); enhanced sampling techniques to explore conformational landscapes. rsc.org | Computationally very expensive; results are highly dependent on the quality of the force field used. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While aminopyridine scaffolds are known to interact with certain target classes like kinases and ion channels, a vast landscape of potential biological targets remains unexplored. nih.govnih.gov A key future direction is to move beyond candidate-driven approaches and employ unbiased methods to discover novel mechanisms of action for compounds like this compound.
Phenotypic screening is a powerful, target-agnostic approach where compounds are tested for their effect on cell physiology or disease models without a preconceived target. nih.govharvard.edunih.gov This method can uncover unexpected therapeutic effects and novel biology. lifechemicals.com The major challenge following a successful phenotypic screen is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect. nih.gov
Chemoproteomics has emerged as a key technology for target deconvolution. tum.deresearchgate.net Techniques such as affinity-based protein profiling and capture compound mass spectrometry allow for the unbiased, proteome-wide identification of proteins that physically interact with a small molecule. documentsdelivered.comcriver.com These methods can create a comprehensive map of a compound's direct and off-target interactions within the native cellular environment, providing critical insights into its mechanism of action and potential liabilities. nih.gov
Innovation in In Vitro Research Models for Comprehensive Evaluation
The evaluation of new chemical entities has traditionally relied on simplified 2D cell cultures and animal models, which often fail to predict human responses accurately. The future of preclinical evaluation for compounds like this compound lies in the adoption of advanced in vitro models that more closely mimic human physiology.
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are revolutionizing drug discovery. These models recapitulate the complex cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant environment for testing compound efficacy and toxicity. Organoids derived from patient stem cells also open the door to personalized medicine, allowing compounds to be tested on models that reflect an individual's specific biology.
Further innovation is seen in microphysiological systems, or "organ-on-a-chip" technology. These microfluidic devices culture living cells in continuously perfused chambers to model the structure and function of human organs and organ systems. Multi-organ chips can connect different tissue models (e.g., gut and liver) to study complex processes like metabolism and systemic toxicity in an integrated fashion. The primary challenges for these advanced models are their complexity, cost, standardization, and the throughput required for large-scale screening campaigns.
Q & A
What are the established synthetic routes for 3-(aminomethyl)-N-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution, reductive amination, or coupling reactions. A regioselective method for synthesizing 2-aminopyridines from pyridine N-oxides (via N-(2-pyridyl)pyridinium salts) has been optimized using trifluoroacetic anhydride (TFAA) and pyridine in acetonitrile at 0°C to room temperature . Reaction parameters such as solvent polarity, temperature, and stoichiometry of reagents (e.g., TFAA as an activating agent) critically impact yield and purity. For example, excess pyridine (5 equiv.) ensures complete conversion of intermediates, while lower temperatures minimize side reactions like over-oxidation .
How can structural characterization of this compound be performed to resolve ambiguities in tautomeric or regioisomeric forms?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. For related compounds like 3-chloropyridin-2-amine, SCXRD revealed intermolecular hydrogen-bonding patterns and Cl⋯Cl interactions (3.278 Å), confirming the molecular packing and tautomeric form . Complementary techniques include:
- NMR spectroscopy : Distinct chemical shifts for NH and CH2 groups in H and C NMR can differentiate tautomers.
- IR spectroscopy : Bands for N–H stretching (3200–3400 cm) and C–N vibrations (1500–1600 cm) provide functional group confirmation .
What advanced applications does this compound have in coordination chemistry and catalysis?
Advanced Research Question
Pyridylamine ligands are widely used in coordination chemistry due to their ability to form stable metal complexes. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms transition metal complexes studied for catalytic properties, such as redox-active behavior in oxidation reactions . The aminomethyl and methyl groups in this compound could enhance electron-donating capacity, making it suitable for designing catalysts for C–N coupling or asymmetric synthesis. Computational modeling (e.g., DFT) can predict metal-ligand binding energies and optimize ligand geometry for specific catalytic applications .
How should researchers address contradictions in reported biological activities of pyridin-2-amine derivatives?
Advanced Research Question
Discrepancies in biological data often arise from differences in assay conditions or impurity profiles. For example, PASS Online predictions for related quinoline-4-ones highlighted varying biological activities (nootropic vs. sedative effects) depending on substituent positions . To resolve contradictions:
- Reproducibility checks : Validate results under standardized conditions (e.g., cell lines, solvent controls).
- Purity analysis : Use HPLC or LC-MS to confirm compound integrity.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. aminomethyl groups) to isolate contributing factors .
What computational methods are recommended for predicting the reactivity and stability of this compound in drug design?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and molecular docking are critical. For instance, PASS Online predicted biological targets for quinoline derivatives by analyzing electron density and steric effects . Key steps include:
- Conformational analysis : Identify low-energy conformers using software like Gaussian or ORCA.
- Docking simulations : Map ligand-receptor interactions (e.g., with COX-2 for anti-inflammatory activity) using AutoDock or Schrödinger .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties, reducing late-stage attrition .
How do intermolecular interactions influence the crystallographic packing of this compound?
Advanced Research Question
Intermolecular hydrogen bonds and van der Waals interactions dictate crystal packing. For 3-chloropyridin-2-amine, NH⋯N hydrogen bonds form centrosymmetric dimers, while Cl⋯Cl interactions stabilize the lattice . For this compound:
- Hydrogen bonding : The aminomethyl group may donate H-bonds to pyridine N-atoms.
- Methyl group effects : Steric hindrance from the N-methyl group could alter packing motifs compared to unmethylated analogs .
What strategies optimize the regioselective functionalization of this compound for medicinal chemistry?
Advanced Research Question
Regioselective modification requires protecting group strategies and directing effects. For example:
- Protecting the amine : Use Boc or Fmoc groups to prevent undesired side reactions during electrophilic substitution.
- Directed C–H activation : Transition metal catalysts (e.g., Pd or Ru) can direct functionalization to specific positions (C4 or C5) via coordination to the pyridine N-atom .
How can researchers validate the mechanistic role of this compound in catalytic cycles?
Advanced Research Question
Mechanistic studies employ kinetic isotope effects (KIEs), spectroscopic trapping, and computational modeling. For metal-ligand complexes:
- EPR spectroscopy : Detect radical intermediates in redox reactions.
- DFT calculations : Map reaction pathways (e.g., energy barriers for oxidative addition/reductive elimination) .
- Isotopic labeling : Track N or C in the ligand to confirm its participation in key steps .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
Scale-up challenges include purity control, solvent selection, and safety. For example:
- Purification : Column chromatography may be impractical; switch to recrystallization or distillation.
- Solvent optimization : Replace acetonitrile (high toxicity) with ethanol or water where feasible .
- Byproduct management : Monitor for over-methylation or decomposition using in-line analytics (e.g., ReactIR) .
How does the electronic structure of this compound influence its bioactivity compared to fluorinated analogs?
Advanced Research Question
Electron-withdrawing groups (e.g., fluorine) alter bioavailability and target binding. Fluorinated analogs like 3,5-difluoro-4-methylpyridin-2-amine exhibit enhanced metabolic stability and membrane permeability due to increased electronegativity . Comparative studies should evaluate:
- pKa differences : Ionization states affect solubility and receptor binding.
- SAR profiling : Test analogs in enzyme inhibition assays (e.g., kinases) to correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
